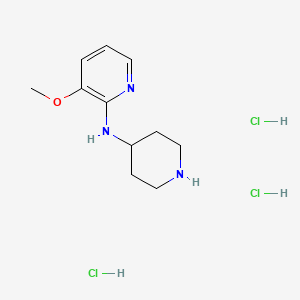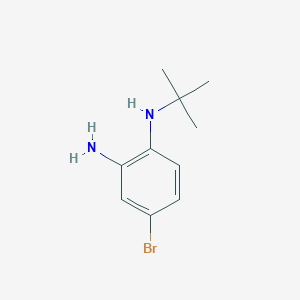
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DCAC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCAC is a synthetic compound that belongs to the class of 2-oxo-2H-chromene-3-carboxamide derivatives.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Metal Ions
One of the significant applications of this compound is in the development of fluorescent probes for detecting metal ions. Bekhradnia et al. (2016) reported the synthesis of nitro-3-carboxamide coumarin derivatives through microwave irradiation, proposing these compounds as novel fluorescent chemosensors. Specifically, they demonstrated the use of these compounds as selective fluorescent probes for copper (Cu^2+) ions in aqueous solutions, showcasing their potential in environmental and biological monitoring (Bekhradnia, Domehri, & Khosravi, 2016).
Crystallography and Molecular Structure
The study of the molecular and crystal structures of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives offers insights into their chemical behavior and potential applications. Gomes et al. (2015) investigated the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing their planar molecules and anti conformations. Such structural insights are crucial for understanding the reactivity and interaction patterns of these compounds, laying the groundwork for further chemical modifications and applications (Gomes, Low, Cagide, & Borges, 2015).
Biomedical Imaging and Sensing
In the biomedical field, derivatives of this compound have been utilized as probes for imaging and sensing applications. Feng et al. (2016) developed a 4-nitroimidazole-3-hydroxyflavone conjugate as a fluorescent probe for detecting hypoxic cells, showcasing the compound's potential in cancer research and hypoxia-related studies. This probe exhibited high selectivity, sensitivity, and no cytotoxicity, making it a valuable tool for biomedical imaging (Feng et al., 2016).
Propiedades
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHXKLRHZNJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

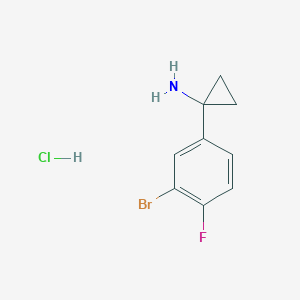
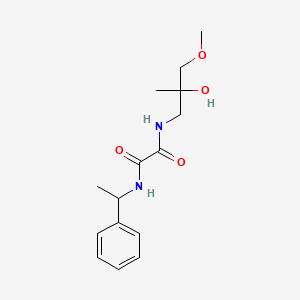


![N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2993090.png)



![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)
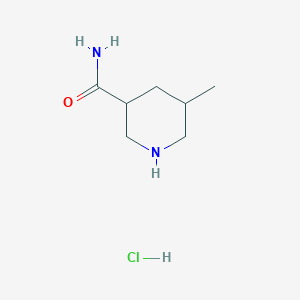
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)

